L-Tagatose

Descripción

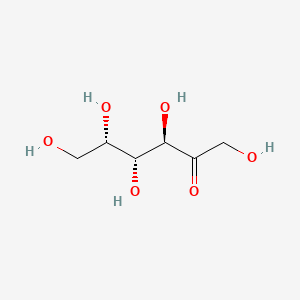

Structure

3D Structure

Propiedades

IUPAC Name |

(3R,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-LFRDXLMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H](C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318451 | |

| Record name | L-Tagatose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17598-82-2, 551-68-8 | |

| Record name | L-Tagatose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tagatose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tagatose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Psicose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAGATOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41IX5VHE3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic L-Tagatose: A Technical Guide to Its Biochemical Properties

A notable scarcity of scientific literature exists regarding the specific biochemical properties of L-Tagatose. While its D-enantiomer, D-Tagatose, has been extensively studied and is recognized for its potential as a low-calorie sweetener, this compound remains largely uncharacterized in publicly available research. This technical guide will therefore primarily focus on the well-documented biochemical properties of D-Tagatose to provide a comprehensive understanding of this class of monosaccharides, while clearly noting the data pertains to the D-isomer. The limited available information suggests potential applications for this compound in the realms of diabetes therapy, as a food additive, and in cosmetics, owing to a presumed low-caloric value[1].

Core Biochemical Properties of D-Tagatose

D-Tagatose is a naturally occurring ketohexose, an epimer of D-fructose. It is found in small quantities in some fruits, and dairy products[2]. Its commercial production is primarily achieved through the enzymatic isomerization of D-galactose, which is derived from lactose[2][3][4].

Physicochemical Characteristics

D-Tagatose is a white, crystalline powder with a clean, sweet taste comparable to sucrose. Key quantitative properties are summarized in Table 1.

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₆ | |

| Molecular Weight | 180.16 g/mol | |

| Melting Point | 134 °C | |

| Sweetness (relative to sucrose) | ~92% | |

| Caloric Value | 1.5 kcal/g | |

| Glycemic Index (GI) | 3 | |

| Solubility in water (at 21°C) | 58% (w/w) |

Metabolism and Physiological Effects

The biochemical journey of D-Tagatose in the human body is distinct from that of other sugars, contributing to its low caloric value and favorable metabolic profile.

Absorption and Metabolism:

Approximately 20-25% of ingested D-Tagatose is absorbed in the small intestine. The unabsorbed portion travels to the large intestine, where it is fermented by gut microbiota, acting as a prebiotic. The absorbed D-Tagatose is metabolized in the liver primarily via a pathway analogous to that of fructose, but at a slower rate. It is phosphorylated to D-tagatose-1-phosphate, which is then cleaved by aldolase into dihydroxyacetone phosphate and glyceraldehyde, intermediates of the glycolytic pathway.

Glycemic Response:

D-Tagatose has a minimal impact on blood glucose and insulin levels, with a glycemic index of only 3. Studies have shown that it can even blunt the glycemic response to other carbohydrates consumed concurrently. This is attributed to its low absorption and potential inhibition of intestinal disaccharidases and glucose transporters.

Prebiotic and Gut Health Effects:

The fermentation of unabsorbed D-Tagatose in the colon promotes the growth of beneficial gut bacteria, such as Lactobacillus. This fermentation also leads to the production of short-chain fatty acids (SCFAs), which have various health benefits.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biochemical properties of D-Tagatose.

Quantification of D-Tagatose

Several analytical techniques are employed for the quantification of D-Tagatose in various matrices.

-

High-Performance Liquid Chromatography (HPLC): This is a common method for separating and quantifying sugars.

-

Column: Aminex HPX-87C or a similar carbohydrate analysis column.

-

Mobile Phase: Deionized water.

-

Detection: Refractive Index (RI) detector.

-

Protocol: A standardized solution of D-Tagatose is used to create a calibration curve. The sample is appropriately diluted, filtered, and injected into the HPLC system. The peak area corresponding to D-Tagatose is compared to the calibration curve to determine its concentration.

-

-

Gas Chromatography (GC): GC can also be used for the analysis of monosaccharides.

-

Derivatization: Sugars are first converted to their volatile trimethylsilyl (TMS) ethers.

-

Column: A capillary column suitable for sugar analysis.

-

Detection: Flame Ionization Detector (FID).

-

Protocol: The sample is lyophilized, and the sugars are derivatized using a silylating agent. The derivatized sample is then injected into the GC for separation and quantification against a derivatized standard.

-

-

Spectrophotometric Method: A colorimetric method for quantifying ketoses.

-

Reagents: Cysteine, carbazole, and sulfuric acid.

-

Protocol: The sample containing D-Tagatose is reacted with the reagents under acidic conditions, leading to the formation of a colored product. The absorbance is measured at a specific wavelength (e.g., 560 nm) and compared to a standard curve.

-

Enzymatic Assay for L-arabinose Isomerase Activity

The production of D-Tagatose from D-galactose is catalyzed by L-arabinose isomerase. The activity of this enzyme can be determined by measuring the rate of D-Tagatose formation.

-

Reaction Mixture: A buffered solution (e.g., phosphate buffer, pH 7.5) containing D-galactose as the substrate, the enzyme preparation, and a metal cofactor (typically Mn²⁺).

-

Incubation: The reaction is carried out at an optimal temperature (e.g., 50-60°C) for a defined period.

-

Termination: The reaction is stopped, usually by heat inactivation of the enzyme.

-

Quantification: The amount of D-Tagatose produced is quantified using one of the methods described above (e.g., HPLC or the cysteine-carbazole-sulfuric acid method).

-

Unit Definition: One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of D-Tagatose per minute under the specified reaction conditions.

Signaling Pathways and Experimental Workflows

The metabolic effects of D-Tagatose are mediated through its interaction with various metabolic pathways.

Hepatic Glucose Metabolism Signaling

D-Tagatose metabolism in the liver influences glucose homeostasis through several mechanisms. The accumulation of D-tagatose-1-phosphate has been shown to:

-

Activate Glucokinase: This leads to increased phosphorylation of glucose to glucose-6-phosphate, promoting its entry into glycolysis and glycogen synthesis.

-

Activate Glycogen Synthase: This enhances the conversion of glucose-6-phosphate into glycogen.

-

Inhibit Glycogen Phosphorylase: This prevents the breakdown of glycogen, further contributing to glycogen storage.

Caption: Influence of D-Tagatose on Hepatic Glucose Metabolism.

Experimental Workflow for Metabolic Flux Analysis

Stable isotope-labeled D-Tagatose (e.g., ¹³C-labeled) is a valuable tool for tracing its metabolic fate and its impact on cellular metabolism using mass spectrometry.

Caption: General Workflow for ¹³C-Metabolic Flux Analysis using D-Tagatose.

References

L-Tagatose Metabolic Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the metabolic pathways of tagatose, with a specific focus on L-Tagatose. Extensive research has been conducted on D-Tagatose, revealing its metabolic fate, physiological effects, and potential therapeutic applications. In stark contrast, information regarding the metabolic pathway of this compound is exceedingly scarce in publicly available scientific literature. Current evidence suggests that this compound is an uncommon microbial catabolite, and a significant metabolic pathway in humans has not been identified. This guide will summarize the well-documented metabolism of D-Tagatose as a comparative framework, detail the known microbial catabolism of tagatose, and address the significant knowledge gap concerning this compound metabolism.

The D-Tagatose Metabolic Pathway: A Well-Characterized Analogue

D-Tagatose, a C-4 epimer of D-fructose, is a naturally occurring ketohexose that has garnered significant attention as a low-calorie sweetener.[1] Its metabolic pathway has been extensively studied in both animals and humans.

Absorption and Bioavailability

Only a small fraction, estimated to be between 15% and 25%, of ingested D-Tagatose is absorbed in the small intestine.[1] The majority of ingested D-Tagatose passes to the large intestine, where it is fermented by gut microbiota.[2]

Hepatic Metabolism

The absorbed D-Tagatose is transported to the liver, where its metabolism is analogous to that of D-fructose.

-

Phosphorylation: D-Tagatose is first phosphorylated by fructokinase (ketohexokinase) to produce tagatose-1-phosphate.

-

Further Phosphorylation: Tagatose-1-phosphate is then phosphorylated by phosphofructokinase-1 to yield tagatose-1,6-bisphosphate.

-

Cleavage: Aldolase subsequently cleaves tagatose-1,6-bisphosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[1]

-

Entry into Glycolysis: Both DHAP and G3P are intermediates in the glycolytic pathway and can be further metabolized for energy production.[1]

The following diagram illustrates the hepatic metabolism of D-Tagatose:

References

Enzymatic Production of L-Tagatose: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

L-Tagatose, a rare monosaccharide, is gaining significant attention as a low-calorie sweetener and a potential therapeutic agent. Its production through enzymatic routes offers a promising alternative to traditional chemical synthesis, providing higher specificity, milder reaction conditions, and reduced byproduct formation. This technical guide delves into the core enzymatic pathways for this compound production, presenting a comprehensive overview of the enzymes, methodologies, and quantitative data to facilitate further research and development in this field.

Core Enzymatic Production Routes

Two primary enzymatic pathways have been extensively explored for the synthesis of this compound: the isomerization of D-galactose and the oxidation of D-galactitol.

Isomerization of D-Galactose

The most common and widely studied enzymatic route for producing D-tagatose is the isomerization of D-galactose, catalyzed by the enzyme L-arabinose isomerase (L-AI).[1][2][3] L-AI, an intracellular enzyme, naturally catalyzes the reversible isomerization of L-arabinose to L-ribulose.[4] Due to the structural similarity between L-arabinose and D-galactose, this enzyme can also effectively convert D-galactose to D-tagatose.[3]

The industrial application of this method often starts with lactose, which is first hydrolyzed into glucose and galactose by the enzyme β-galactosidase. The resulting D-galactose is then isomerized to D-tagatose by L-AI. However, this isomerization reaction is reversible, which limits the conversion yield to approximately 30-50% under typical conditions.

To overcome this thermodynamic equilibrium, various strategies are employed, such as using thermostable L-AIs at elevated temperatures, which can favor the formation of D-tagatose. Immobilization of the enzyme has also been shown to improve stability and reusability, making the process more economically viable.

Oxidation of D-Galactitol

An alternative and highly efficient route for this compound production is the oxidation of D-galactitol, catalyzed by galactitol dehydrogenase (GatDH). This pathway involves the oxidation of the C-2 hydroxyl group of D-galactitol to a keto group, forming this compound.

A significant advantage of this method is that it is not constrained by the thermodynamic equilibrium that limits the isomerization of D-galactose, allowing for potentially higher conversion yields. However, this reaction is dependent on the cofactor NAD⁺, which is reduced to NADH during the oxidation of galactitol. The high cost of NAD⁺ necessitates the implementation of an efficient cofactor regeneration system for this process to be economically feasible on an industrial scale. A common approach involves coupling the GatDH reaction with a second enzyme, such as water-forming NADH oxidase, which re-oxidizes NADH to NAD⁺ while producing water as the sole byproduct.

Quantitative Data on Enzymatic this compound Production

The following tables summarize key quantitative data from various studies on the enzymatic production of this compound, providing a comparative overview of different enzymes and reaction conditions.

Table 1: L-Arabinose Isomerases for D-Tagatose Production from D-Galactose

| Enzyme Source | Recombinant Host | Optimal pH | Optimal Temp. (°C) | Km (mM) for D-Galactose | Conversion Rate (%) | Product Titer (g/L) | Productivity | Reference |

| Bacillus amyloliquefaciens CAAI | Escherichia coli | 7.5 | 45 | 251.6 | 47.2 | 47.2 | - | |

| Thermoanaerobacter mathranii | Escherichia coli | 8.0 (free), 7.5 (immob.) | 60 (free), 75 (immob.) | - | 43.9 (immob.) | - | 10 g/L/h | |

| Lactobacillus fermentum CGMCC2921 | - | 6.5 | 65 | - | - | - | - | |

| Lactobacillus brevis | - | 7.0 | 65 | - | 43.5 | 3.916 | - | |

| Lactobacillus plantarum CY6 | Escherichia coli | - | - | - | - | - | 0.54 g/L/h | |

| Lactobacillus parabuchneri | Escherichia coli | - | - | - | 39 | 54 | 0.54 g/L/h | |

| Gali152 (immobilized) | - | 8.0 | 60 | - | 46 | 230 | 9.6 g/L/h |

Table 2: Galactitol Dehydrogenases for this compound Production from D-Galactitol

| Enzyme Source | Cofactor Regeneration System | Substrate Conc. (mM) | NAD⁺ Conc. (mM) | Reaction Time (h) | Yield (%) | Productivity (mM/h) | Reference |

| Aspergillus nidulans ArDH | Water-forming NADH oxidase (SmNox) | 100 | 3 | 12 | 90.2 | 7.61 | |

| Rhizobium leguminosarum GDH | - | - | - | - | - | - |

Experimental Protocols

This section provides generalized methodologies for key experiments in the enzymatic production of this compound, based on commonly cited practices.

Protocol 1: this compound Production via Isomerization of D-Galactose using L-Arabinose Isomerase

-

Enzyme Preparation:

-

Cultivate the microbial source of L-arabinose isomerase (e.g., Bacillus, Lactobacillus, or a recombinant E. coli strain) under optimal growth conditions.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Disrupt the cells using methods such as sonication or high-pressure homogenization to release the intracellular enzyme.

-

Centrifuge the cell lysate to remove cell debris and collect the crude enzyme extract (supernatant).

-

For purified enzyme studies, further purify the L-AI using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged recombinant enzymes).

-

-

Immobilization of L-Arabinose Isomerase (Optional):

-

Immobilize the purified or crude L-AI onto a solid support, such as calcium alginate beads or agarose.

-

For calcium alginate immobilization, mix the enzyme solution with a sodium alginate solution and extrude the mixture dropwise into a calcium chloride solution to form beads.

-

Wash the immobilized enzyme beads with buffer to remove any unbound enzyme.

-

-

Isomerization Reaction:

-

Prepare a reaction mixture containing D-galactose substrate dissolved in a buffer at the optimal pH for the specific L-AI.

-

Add necessary cofactors, such as Mn²⁺ or Co²⁺, if required for enzyme activity.

-

Add the free or immobilized L-arabinose isomerase to the reaction mixture.

-

Incubate the reaction at the optimal temperature with gentle agitation for a specified duration (e.g., 4 to 48 hours).

-

-

Analysis of Products:

-

Terminate the reaction by heat inactivation of the enzyme or by adding an acid.

-

Analyze the concentrations of D-galactose and D-tagatose in the reaction mixture using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a carbohydrate analysis column).

-

Protocol 2: this compound Production via Oxidation of D-Galactitol using Galactitol Dehydrogenase with Cofactor Regeneration

-

Enzyme Preparation:

-

Prepare the galactitol dehydrogenase (GatDH) and the NADH oxidase (for cofactor regeneration) either as purified enzymes or as crude cell extracts from recombinant hosts.

-

-

Oxidation Reaction with Cofactor Regeneration:

-

Prepare a reaction buffer (e.g., Tris-HCl, pH 8.0) containing D-galactitol as the substrate.

-

Add a catalytic amount of the cofactor NAD⁺ to the reaction mixture.

-

Add both the galactitol dehydrogenase and the water-forming NADH oxidase to the reaction mixture.

-

Incubate the reaction at the optimal temperature for both enzymes with stirring.

-

Monitor the progress of the reaction by measuring the consumption of D-galactitol and the formation of this compound.

-

-

Product Analysis:

-

Periodically take samples from the reaction mixture and stop the enzymatic reaction.

-

Analyze the concentrations of D-galactitol and this compound using HPLC as described in Protocol 1.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the enzymatic pathways for this compound production and a typical experimental workflow.

Caption: Enzymatic production routes for this compound.

Caption: General experimental workflow for enzymatic this compound production.

References

L-Tagatose: A Rare Sugar's Role in Metabolic Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

L-Tagatose is a naturally occurring rare sugar, a ketohexose, and an epimer of D-fructose. While found in small quantities in some fruits, dairy products, and grains, its low natural abundance has historically limited its study and application. However, with advancements in enzymatic production from lactose, this compound is emerging as a compound of significant interest in metabolic research. Its unique metabolic fate, characterized by limited intestinal absorption and subsequent fermentation by the gut microbiota, underpins its potential as a low-calorie sweetener and a modulator of glucose homeostasis. This guide provides an in-depth overview of the current understanding of this compound's metabolic effects, supported by quantitative data, experimental methodologies, and pathway visualizations.

Metabolism and Pharmacokinetics of this compound

Upon ingestion, this compound is only partially absorbed in the small intestine, with estimates of absorption ranging from 15% to 20%. The absorbed portion is primarily metabolized in the liver. The majority of ingested this compound travels to the colon, where it is fermented by the gut microbiota into short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate.

Impact on Glucose Homeostasis

This compound has been shown to modulate postprandial glucose and insulin responses. It is believed to act as an inhibitor of intestinal disaccharidases and may also affect hepatic glucose metabolism.

Quantitative Effects on Postprandial Glucose and Insulin

| Study Population | This compound Dose | Co-ingested Carbohydrate | Change in Postprandial Glucose | Change in Postprandial Insulin | Reference |

| Healthy Adults | 15 g | 50 g glucose | 20.3% reduction in AUC | 24.5% reduction in AUC | |

| Type 2 Diabetes | 7.5 g (thrice daily) | Mixed meal | Significant reduction in PPG | Not significantly different | |

| Healthy Subjects | 5 g | 75 g sucrose | Lower peak glucose concentration | Lower peak insulin concentration |

AUC: Area under the curve; PPG: Postprandial glucose

The proposed mechanism for the glucose-lowering effect of this compound involves the inhibition of key carbohydrate-metabolizing enzymes in the small intestine and potential modulation of hepatic glucose production.

Modulation of the Gut Microbiota

The fermentation of this compound in the colon leads to changes in the composition and activity of the gut microbiota. This prebiotic effect is characterized by an increase in beneficial bacteria and the production of SCFAs.

Reported Changes in Gut Microbiota Composition

| Study Population | This compound Dose | Duration | Key Microbial Changes | Reference |

| Healthy Adults | 15 g/day | 10 days | Increased Bifidobacterium and Faecalibacterium | |

| Overweight/Obese Adults | 30 g/day | 12 weeks | Increased abundance of Coprococcus and Bacteroides | |

| In vitro fermentation | N/A | 24 hours | Increased production of butyrate and propionate |

Experimental Protocols: A Representative Clinical Trial Design

A robust understanding of this compound's metabolic effects in humans is derived from well-controlled clinical trials. Below is a representative methodology for a randomized, double-blind, placebo-controlled crossover study.

Objective: To assess the effect of this compound on postprandial glucose and insulin responses in adults with prediabetes.

Study Design:

-

Design: Randomized, double-blind, placebo-controlled, crossover.

-

Participants: 30 adults diagnosed with prediabetes.

-

Inclusion Criteria: Age 18-70 years, BMI 25-40 kg/m ², stable body weight.

-

Exclusion Criteria: Diagnosis of diabetes, use of medications affecting glucose metabolism, gastrointestinal diseases.

Intervention:

-

Treatment: 15 g of this compound dissolved in 250 mL of water.

-

Placebo: 250 mL of water with a non-caloric sweetener matching the taste and appearance of the this compound solution.

-

Challenge: Both interventions are consumed 30 minutes before a standardized mixed-meal tolerance test (MMTT).

Washout Period: A washout period of at least one week separates the two intervention periods.

Outcome Measures:

-

Primary: Area under the curve (AUC) for plasma glucose and insulin over 3 hours post-MMTT.

-

Secondary: Peak glucose and insulin concentrations, time to peak, and assessment of gastrointestinal tolerance via a questionnaire.

Blood Sampling: Blood samples are collected at baseline (-30 min), 0 min (just before MMTT), and at 15, 30, 45, 60, 90, 120, and 180 minutes post-MMTT.

Conclusion and Future Directions

This compound presents a compelling profile as a rare sugar with significant potential in metabolic research and therapeutic applications. Its ability to modulate postprandial glycemia and positively influence the gut microbiota warrants further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying its effects on hepatic glucose metabolism and its long-term impacts on the gut-liver axis. Additionally, larger and longer-duration clinical trials are necessary to fully establish its efficacy and safety for the management of metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease. The development of this compound as a functional food ingredient or a therapeutic agent holds considerable promise for improving metabolic health.

An In-depth Technical Guide to the Physicochemical Properties of L-Tagatose

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tagatose, a rare ketohexose and an epimer of L-fructose, is a monosaccharide with significant potential in the pharmaceutical and food industries. As a low-calorie sweetener with prebiotic properties, its unique metabolic fate and physicochemical characteristics make it a subject of growing interest for various applications, including drug formulation and development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic pathway. All quantitative data are summarized in structured tables for ease of reference.

Core Physicochemical Properties

This compound shares many of its physical and chemical properties with its more common enantiomer, D-Tagatose, with the notable exception of its optical rotation. It is a white, crystalline powder with a clean, sweet taste.

General Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₂O₆ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| CAS Number | 17598-82-2 | [1] |

Thermal Properties

| Property | Value | Reference(s) |

| Melting Point | 133-144 °C | [3] |

Optical Properties

| Property | Value | Reference(s) |

| Specific Rotation [α] | +4 to +7° (c=1 in water) |

Solubility

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 58% (w/w) | 21 | |

| Aqueous Ethanol (20 wt%) | ~0.53 mol/kg-solvent | 20 | |

| Aqueous Ethanol (80 wt%) | ~0.05 mol/kg-solvent | 20 |

Stability and Reactivity

This compound is relatively stable under acidic to neutral conditions but is more prone to degradation and browning reactions under alkaline conditions and at elevated temperatures.

| Condition | Observation | Reference(s) |

| pH Stability | Stable in the pH range of 3-7. | |

| Thermal Stability | Minimal degradation during standard pasteurization processes. Degradation is enhanced at pH 7 and in the presence of phosphate buffers compared to citrate buffers. | |

| Hygroscopicity | Low hygroscopicity. | |

| Maillard Reaction | As a reducing sugar, it readily undergoes the Maillard reaction, contributing to browning and flavor development in the presence of amino acids. |

Experimental Protocols

This section outlines the methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method as described in the United States Pharmacopeia (USP).

-

Apparatus: A calibrated melting point apparatus.

-

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2.5-3.5 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a rate of approximately 1°C per minute, starting from about 5°C below the expected melting point.

-

The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded as the melting range.

-

Measurement of Specific Rotation

The specific rotation of this compound is a critical parameter for its identification and purity assessment.

-

Apparatus: A calibrated polarimeter.

-

Procedure:

-

A solution of this compound is prepared by accurately weighing the sample and dissolving it in water to a known concentration (e.g., 10 mg/mL).

-

The polarimeter cell is filled with the solution, ensuring no air bubbles are present in the light path.

-

The optical rotation of the solution is measured at a specified wavelength (typically the sodium D-line at 589 nm) and temperature.

-

The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

-

Solubility Determination

The equilibrium solubility of this compound in a given solvent can be determined using the shake-flask method.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol-water mixtures) in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

-

Stability Analysis by HPLC

The stability of this compound in solution under various conditions (pH, temperature) can be monitored by quantifying its concentration over time using HPLC-RID.

-

Chromatographic Conditions (Example):

-

Column: Aminex HPX-87C or a column with L19 packing material.

-

Mobile Phase: Deionized water or a dilute aqueous solution of calcium acetate (e.g., 50 mg/L).

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 85 °C.

-

Detector: Refractive Index Detector (RID).

-

-

Procedure:

-

Prepare solutions of this compound in buffers of different pH values.

-

Store the solutions at various constant temperatures.

-

At specified time intervals, withdraw aliquots, filter if necessary, and inject them into the HPLC system.

-

Quantify the this compound peak area and compare it to a standard curve to determine the concentration and assess degradation.

-

Hygroscopicity Assessment

The hygroscopic nature of this compound powder can be evaluated using Dynamic Vapor Sorption (DVS).

-

Apparatus: A Dynamic Vapor Sorption analyzer.

-

Procedure:

-

A small, accurately weighed sample of this compound is placed in the DVS instrument.

-

The sample is dried under a stream of dry nitrogen to establish a baseline mass.

-

The relative humidity (RH) within the sample chamber is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH).

-

The mass of the sample is continuously monitored until it equilibrates at each RH step.

-

A sorption isotherm is generated by plotting the change in mass (moisture uptake) against the RH.

-

Metabolic Pathway of this compound

The metabolism of this compound is analogous to that of D-fructose, albeit likely involving stereospecific enzymes. A significant portion of ingested this compound is not absorbed in the small intestine and is fermented by gut microbiota. The absorbed fraction is primarily metabolized in the liver.

The following diagram illustrates the proposed hepatic metabolic pathway of this compound.

Workflow for Physicochemical Property Determination

The logical workflow for characterizing the physicochemical properties of this compound is depicted below.

References

An In-depth Technical Guide on the Discovery and History of L-Tagatose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific development of Tagatose, with a specific focus on the lesser-known L-enantiomer. While D-Tagatose has garnered significant attention as a low-calorie sweetener and potential therapeutic agent, information on L-Tagatose remains comparatively scarce. This document synthesizes the available scientific literature to present a detailed account of the synthesis, properties, and biological relevance of this compound, contextualized by the more extensive research on its D-isomer. This guide aims to serve as a foundational resource for researchers and professionals in drug development and nutritional science by compiling quantitative data, outlining experimental protocols, and visualizing key pathways.

Introduction: The Tale of Two Tagatoses

Tagatose, a hexose monosaccharide and a C-4 epimer of fructose, exists as two stereoisomers: D-Tagatose and this compound. The vast majority of research and commercial interest has centered on D-Tagatose due to its natural occurrence in small quantities in dairy products, fruits, and cacao, and its properties as a functional food ingredient.[1] Its journey from a potential life-detection marker for extraterrestrial life to a GRAS-certified sweetener is a fascinating chapter in food science.[2]

In contrast, this compound is a rare sugar that is not found in nature and has been the subject of limited scientific inquiry. This guide seeks to illuminate the current state of knowledge on this compound, drawing comparisons with its well-characterized D-counterpart to highlight research gaps and potential avenues for future investigation.

Discovery and History

The Serendipitous Discovery of D-Tagatose

The story of D-Tagatose begins with an unexpected connection to space exploration. Dr. Gilbert V. Levin, while developing a life-detection experiment for NASA's Viking missions to Mars in the 1970s, explored the metabolism of various sugars by potential extraterrestrial microbes.[2] This research into the stereospecificity of biological systems led him to investigate L-sugars, which are generally not metabolized by terrestrial organisms. The high cost of producing L-glucose led him to consider D-Tagatose, a molecule that structurally resembles L-fructose.[2] Subsequent studies revealed its low caloric value, paving the way for its development as a sweetener. In 1988, Levin secured a patent for an inexpensive method to produce D-Tagatose.[1]

The Obscure History of this compound

The history of this compound is not as clearly documented as that of its D-isomer. Its existence is a logical consequence of stereochemistry, but its deliberate synthesis and study appear to be driven by academic curiosity and the broader interest in rare sugars for potential pharmaceutical applications. While a specific "discovery" event is not prominent in the literature, its synthesis is described in the context of exploring enzymatic and chemical methods for producing rare sugars. It is hypothesized that this compound could have potential therapeutic benefits, possibly even exceeding those of D-Tagatose in areas like atherosclerosis and diabetes, though this remains largely speculative and requires substantial research.

Physicochemical Properties

Table 1: Physicochemical Properties of D-Tagatose

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₆ | |

| Molecular Weight | 180.16 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 133-135 °C | |

| Sweetness (relative to sucrose) | ~92% | |

| Caloric Value | 1.5 kcal/g | |

| Glycemic Index | 3 | |

| Solubility in Water (20°C) | 160 g/100 ml | |

| Solubility in Ethanol (22°C) | 0.02 g/100 ml | |

| Specific Rotation [α]20,D | -4° to -5.6° (1% aqueous solution) |

Note: The specific rotation of this compound is expected to be equal in magnitude but opposite in sign to that of D-Tagatose.

Synthesis of Tagatose Isomers

The production of Tagatose isomers can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

The primary chemical method for synthesizing D-Tagatose is the isomerization of D-galactose under alkaline conditions, often using a catalyst like calcium hydroxide. This process can be adapted for the synthesis of this compound from L-galactose.

Experimental Protocol: Chemical Isomerization of L-Galactose to this compound (Hypothetical)

This protocol is based on the known methods for D-Tagatose synthesis.

-

Reaction Setup: Dissolve L-galactose in an aqueous solution.

-

Addition of Base and Catalyst: Add a basic metal hydroxide, such as calcium hydroxide, to the solution to create strongly basic conditions. A catalyst may also be employed.

-

Complex Formation: Stir the mixture at a controlled, relatively low temperature. This facilitates the formation of a solid metal hydroxide-L-Tagatose complex intermediate.

-

Neutralization: Neutralize the intermediate complex with an acid (e.g., sulfuric, hydrochloric, or phosphoric acid) to yield this compound.

-

Purification: The resulting this compound can be purified from the reaction mixture using techniques such as chromatography.

Enzymatic Synthesis

Enzymatic methods offer higher specificity and milder reaction conditions compared to chemical synthesis.

The most common enzymatic route for D-Tagatose production is the isomerization of D-galactose using L-arabinose isomerase (L-AI) . This enzyme, while primarily acting on L-arabinose, can also catalyze the conversion of D-galactose to D-Tagatose.

Experimental Protocol: Enzymatic Synthesis of D-Tagatose using L-Arabinose Isomerase

-

Enzyme and Substrate Preparation: Prepare a solution of D-galactose in a suitable buffer (e.g., phosphate buffer, pH 6.5-8.0). Obtain or prepare purified L-arabinose isomerase.

-

Reaction Incubation: Add the L-arabinose isomerase to the D-galactose solution. The reaction is typically carried out at an elevated temperature (e.g., 50-65°C) to favor the formation of D-Tagatose. Metal ions, such as Mn²⁺, may be required as cofactors.

-

Reaction Monitoring and Termination: Monitor the progress of the reaction using techniques like HPLC. The reaction is terminated by heat inactivation of the enzyme.

-

Purification: Purify D-Tagatose from the remaining D-galactose and other reaction components using chromatographic methods.

Table 2: Quantitative Data on Enzymatic D-Tagatose Production

| Enzyme Source | Substrate | Product Concentration | Conversion Rate | Reference |

| Lactobacillus plantarum WU14 (whole cell) | D-galactose | 58 g/L | - | |

| Thermoanaerobacter mathranii (immobilized) | 30% D-galactose | - | 42% | |

| Recombinant E. coli (immobilized L-AI) | 100 g/L D-galactose | 58 g/L | - | |

| Recombinant E. coli (immobilized L-AI) | 250 g/L D-galactose | 129.43 g/L | - |

Several enzymatic pathways have been proposed for the synthesis of this compound, although detailed protocols and yield data are limited.

-

Isomerization of L-Galactose: Similar to the synthesis of D-Tagatose, this compound can be produced from L-galactose using an appropriate isomerase. L-fucose isomerase has been shown to catalyze the conversion of L-galactose to this compound with a 55% conversion yield after 3 hours.

-

Epimerization of L-Sorbose: The use of D-tagatose 3-epimerase has been suggested for the epimerization of L-sorbose to this compound. Engineered D-tagatose epimerases have shown activity towards L-sorbose to produce this compound.

-

Biotransformation of L-Psicose: Certain microorganisms, such as Enterobacter aerogenes, have been proposed for the biotransformation of L-psicose to this compound.

Metabolic Pathways and Biological Effects

Metabolism of D-Tagatose

The metabolism of D-Tagatose is a key factor in its low caloric value. Only about 15-20% of ingested D-Tagatose is absorbed in the small intestine. The absorbed portion is metabolized primarily in the liver, following a pathway similar to that of fructose, where it is phosphorylated by fructokinase. The majority of ingested D-Tagatose passes to the large intestine, where it is fermented by gut microbiota, exerting a prebiotic effect.

Signaling Pathways Modulated by D-Tagatose

Research suggests that D-Tagatose may influence cellular signaling pathways. For instance, studies in mice have shown that chronic consumption of D-Tagatose, unlike fructose, does not lead to the same deleterious metabolic effects. This is attributed to differences in the interference with selective proinflammatory and oxidative stress cascades, such as the AGE/RAGE pathway and NF-κB activation. In some organisms, like Phytophthora infestans, tagatose has been shown to inhibit sugar metabolism and mitochondrial processes.

Metabolism and Biological Effects of this compound

There is a significant lack of information regarding the metabolic fate and biological effects of this compound in humans. As an L-sugar, it is plausible that its absorption and metabolism would be even more limited than that of D-Tagatose, potentially making it a zero-calorie sweetener. However, this hypothesis requires rigorous scientific validation through in vivo studies. The potential for this compound to influence signaling pathways remains an unexplored area of research.

Visualizations of Synthesis and Metabolic Pathways

D-Tagatose Synthesis and Metabolism

Caption: Enzymatic synthesis and hepatic metabolism of D-Tagatose.

Potential this compound Synthesis Pathways

Caption: Potential enzymatic synthesis pathways for this compound.

Conclusion and Future Perspectives

The discovery and development of D-Tagatose represent a significant advancement in the field of food science and nutrition, offering a low-calorie, prebiotic sweetener with potential health benefits. However, its enantiomer, this compound, remains largely in the shadows of scientific research. The available literature suggests several plausible routes for its synthesis, but a comprehensive understanding of its physicochemical properties, metabolic fate, and biological activity is conspicuously absent.

This technical guide has compiled the known information on this compound, highlighting the substantial knowledge gap that exists. Future research should focus on:

-

Developing and optimizing efficient synthesis protocols for this compound , including detailed characterization of enzymatic pathways and quantification of production yields.

-

Conducting thorough physicochemical characterization of this compound , including its sweetness profile and stability.

-

Investigating the metabolism of this compound in vivo to determine its caloric value and potential interactions with gut microbiota.

-

Exploring the biological effects and potential therapeutic applications of this compound , particularly in the context of metabolic diseases where D-Tagatose has shown promise.

Addressing these research questions will be crucial in determining whether this compound can emerge from obscurity and contribute to the development of novel sweeteners and therapeutic agents.

References

L-Tagatose: A Versatile Chiral Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: L-Tagatose, a rare ketohexose and an epimer of L-fructose, is emerging as a valuable chiral building block in stereoselective organic synthesis. Its unique stereochemical arrangement and multiple functional groups make it an attractive starting material for the synthesis of other rare sugars, bioactive molecules, and complex chiral synthons. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in enzymatic conversions and outlining potential pathways for its derivatization. While the use of its enantiomer, D-tagatose, is more widely documented, the exploration of this compound as a chiral precursor is a growing area of interest with significant potential for the development of novel chemical entities.

Synthesis of this compound

The availability of this compound is a prerequisite for its use as a chiral building block. Several routes for its synthesis have been explored, primarily involving the isomerization of readily available L-galactose or the epimerization of L-sorbose.

1. Chemical Isomerization of L-Galactose: this compound can be synthesized from L-galactose under alkaline conditions, a process analogous to the commercial production of D-tagatose from D-galactose. This method typically involves the use of a metal hydroxide, such as calcium hydroxide, which promotes the isomerization and facilitates the precipitation of a metathis compound complex. Subsequent neutralization of the complex yields this compound.

2. Enzymatic Isomerization and Epimerization: Various enzymatic methods offer stereospecific routes to this compound. These include:

-

Isomerization of L-galactose: L-fucose isomerase can be employed for the enzymatic isomerization of L-galactose to this compound.[1]

-

Biotransformation of L-psicose: Enterobacter aerogenes has been used to convert L-psicose to this compound.[1]

-

Biotransformation of galactitol: Klebsiella pneumoniae can facilitate the biotransformation of galactitol to this compound.[1] This conversion can also be achieved using galactitol dehydrogenase.[1]

-

Epimerization of L-sorbose: The 3-epimerase of D-tagatose can be used for the epimerization of L-sorbose to this compound.[1]

The enzymatic pathways offer high selectivity and operate under mild reaction conditions, making them attractive for the sustainable production of this compound.

This compound as a Chiral Building Block: The Synthesis of L-Talose

A key example demonstrating the utility of this compound as a chiral synthon is the enzymatic synthesis of L-talose. This transformation is achieved through the epimerization of this compound at the C-2 position, catalyzed by L-rhamnose isomerase.

Experimental Protocol: Enzymatic Synthesis of L-Talose from this compound

This protocol is based on the work of Bhuiyan et al. (1999), who investigated the production of L-talose from this compound using immobilized L-rhamnose isomerase.

Materials:

-

This compound

-

Immobilized L-rhamnose isomerase from Pseudomonas sp. LL172 on Chitopearl beads

-

Reaction buffer (e.g., phosphate buffer, pH adjusted to the optimal range for the enzyme)

-

Deionized water

Enzyme Immobilization: L-rhamnose isomerase from Pseudomonas sp. LL172 is immobilized on Chitopearl beads (e.g., BCW 2603) according to established protocols. Immobilization allows for easy separation of the enzyme from the reaction mixture and enhances its stability for repeated use.

Reaction Setup:

-

Prepare a solution of this compound in the reaction buffer at a desired concentration.

-

Add the immobilized L-rhamnose isomerase to the this compound solution in a suitable reaction vessel.

-

Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the composition of the sugar mixture using techniques such as High-Performance Liquid Chromatography (HPLC).

Purification of L-Talose:

-

After the reaction reaches equilibrium, separate the immobilized enzyme from the reaction mixture by filtration.

-

The resulting solution contains a mixture of L-talose and unreacted this compound.

-

The separation and purification of L-talose can be achieved using chromatographic techniques, followed by crystallization.

Quantitative Data

The enzymatic epimerization of this compound to L-talose is a reversible reaction that reaches an equilibrium. The reported yield of L-talose at equilibrium is approximately 12% when starting from this compound.

| Substrate | Enzyme | Product | Yield at Equilibrium (%) | Reference |

| This compound | Immobilized L-rhamnose isomerase | L-Talose | 12 | Bhuiyan et al., 1999 |

| D-Sorbose | Immobilized L-rhamnose isomerase | D-Gulose | 10 | Bhuiyan et al., 1999 |

Potential Synthetic Transformations of this compound

While the documented examples of this compound as a chiral building block are currently limited, its structure suggests a wide range of potential synthetic transformations. By applying established carbohydrate chemistry, this compound can be a precursor to a variety of valuable chiral molecules, including other rare sugars, nitrogen-containing heterocycles, and iminosugars.

Protecting Group Strategies: To achieve regioselective modifications of this compound, the strategic use of protecting groups is essential. The hydroxyl groups can be selectively protected as acetals, ethers (e.g., benzyl, silyl), or esters. The choice of protecting groups will depend on the desired transformation and the required deprotection conditions.

Key Reactions for Derivatization:

-

Reduction: The ketone functionality of this compound can be reduced to yield two epimeric alditols, L-galactitol and L-talitol. The stereoselectivity of this reduction can be influenced by the choice of reducing agent and the protecting groups on the sugar.

-

Oxidation: Selective oxidation of the primary or secondary hydroxyl groups can lead to the formation of uronic acids or other oxidized sugar derivatives.

-

Nucleophilic Addition to the Ketone: The ketone group is susceptible to nucleophilic attack, allowing for the introduction of various carbon and heteroatom substituents at the C-2 position.

-

Glycosylation: The hydroxyl groups of protected this compound derivatives can act as nucleophiles in glycosylation reactions to form oligosaccharides.

-

Conversion to Heterocycles: Through a series of functional group manipulations, including the introduction of nitrogen-containing functionalities, this compound can be a precursor for the synthesis of chiral piperidines, pyrrolidines, and other nitrogen heterocycles.

-

Synthesis of Iminosugars: A particularly promising application of this compound is in the synthesis of L-iminosugars. This would typically involve the reductive amination of a suitably protected keto-aldehyde derived from this compound. Iminosugars are potent glycosidase inhibitors with significant therapeutic potential. The synthesis of iminosugars from the enantiomer of tagatose has been reported, suggesting the feasibility of this approach for this compound.

Logical Workflow for the Utilization of this compound in Synthesis

The following diagram illustrates a logical workflow for the utilization of this compound as a chiral building block in organic synthesis.

References

Microbial Sources for L-Tagatose Production: A Technical Guide

Abstract

L-Tagatose, a rare ketohexose, is a promising low-calorie sweetener with prebiotic properties. Its production through the enzymatic isomerization of D-galactose offers a sustainable and highly specific alternative to chemical synthesis. This technical guide provides an in-depth overview of the microbial sources of L-arabinose isomerase (L-AI), the key enzyme in this biotransformation. It details the screening and identification of potent microbial producers, methodologies for enzyme activity assessment, and protocols for this compound production using both purified enzymes and whole-cell biocatalysts. Furthermore, this guide elucidates the genetic regulatory mechanisms governing L-AI expression in model organisms and presents quantitative data on production yields from various microbial systems.

Introduction

This compound is a naturally occurring monosaccharide found in small quantities in some dairy products. It possesses approximately 92% of the sweetness of sucrose with only one-third of the calories, making it an attractive sugar substitute for the food and pharmaceutical industries. The United States Food and Drug Administration (FDA) has granted this compound Generally Recognized as Safe (GRAS) status. The primary route for the biotechnological production of this compound is the isomerization of D-galactose, a readily available substrate derivable from lactose. This reaction is efficiently catalyzed by the enzyme L-arabinose isomerase (EC 5.3.1.4). A wide array of microorganisms have been identified as sources of L-AI, and significant research has been dedicated to optimizing these biological systems for enhanced this compound yield.

Microbial Sources of L-Arabinose Isomerase

A diverse range of bacteria have been identified as producers of L-arabinose isomerase with the capability of converting D-galactose to this compound. These microorganisms can be categorized as native producers or genetically engineered strains.

Table 1: Native Microbial Sources of L-Arabinose Isomerase for this compound Production

| Microorganism | Optimal Temperature (°C) | Optimal pH | Key Findings |

| Lactobacillus plantarum | 50-60 | 7.0-8.5 | High enzyme activity and D-tagatose yield have been reported.[1] |

| Geobacillus stearothermophilus | 60-80 | 7.0-8.0 | Thermostable enzyme suitable for industrial applications.[2] |

| Geobacillus thermodenitrificans | 70 | 8.5 | Thermophilic source with a highly active and stable L-AI.[3] |

| Bacillus coagulans | 55 | 7.5 | Food-grade bacterium, making it a safe source for food applications. |

| Enterococcus faecium | 50 | 7.0 | Selected for its high L-arabinose fermentation ability, indicating potential for high enzyme production.[4] |

| Pediococcus acidilactici | 50 | 7.0 | Another lactic acid bacterium identified through screening for L-arabinose fermentation.[4] |

| Bifidobacterium adolescentis | 55 | 6.5 | Shows high specificity for D-galactose, which is advantageous for this compound production. |

| Klebsiella pneumoniae | 40 | 8.0 | Characterized for its L-AI activity and potential for D-tagatose production. |

| Bacillus amyloliquefaciens | 45 | 7.5 | An endophytic bacterium producing a metallic-ion-independent L-AI. |

Table 2: Recombinant Microbial Systems for this compound Production

| Host Organism | Source of L-AI Gene | Key Features and Production Data |

| Escherichia coli | Thermoanaerobacter mathranii | Heterologous expression of a thermostable L-AI yielded 42% D-tagatose from a 30% D-galactose solution at 65°C. |

| Escherichia coli | Lactobacillus parabuchneri | Whole-cell catalysis produced 54 g/L D-tagatose from 140 g/L D-galactose, with a 39% conversion efficiency. |

| Escherichia coli | Geobacillus stearothermophilus (mutant) | Immobilized whole cells expressing a mutant L-AI produced 129.43 g/L D-tagatose from 250 g/L D-galactose. |

| Lactobacillus plantarum | Lactobacillus reuteri | Co-expression of L-AI and D-xylose isomerase in a food-grade host for potential conversion of mixed sugars. |

| Pichia pastoris | Arthrobacter sp. 22c | Secretion of β-D-galactosidase for lactose hydrolysis and subsequent isomerization of D-galactose to D-tagatose. |

Experimental Protocols

Screening for L-Arabinose Isomerase-Producing Microorganisms

A common method for identifying novel L-AI producers involves enrichment and screening on selective media.

Protocol 1: Screening of Bacteria for L-Arabinose Fermentation

-

Inoculum Preparation: Prepare a stock culture of the bacterial strains to be screened.

-

Enrichment Culture: Inoculate the strains into a basal medium supplemented with 0.5% (w/v) L-arabinose as the sole carbon source. A modified MRS broth can be used for lactic acid bacteria.

-

Incubation: Incubate the cultures at the optimal growth temperature for the target microorganisms (e.g., 37°C for many lactic acid bacteria) for 24-48 hours.

-

Selection of Best Fermenting Strains: Monitor growth by measuring optical density. Strains exhibiting the highest growth are selected as potential L-AI producers.

-

Confirmation of L-AI Activity: Prepare cell-free extracts from the selected strains and perform an enzyme activity assay (see Protocol 2).

L-Arabinose Isomerase Activity Assay

The activity of L-AI is typically determined by measuring the amount of ketose (L-ribulose or this compound) produced from the corresponding aldose substrate.

Protocol 2: Cysteine-Carbazole-Sulfuric Acid Method

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

50 mM L-arabinose or D-galactose

-

1 mM MnCl₂ and/or 1 mM CoCl₂ (metal cofactors can vary)

-

50 mM phosphate buffer (pH 7.0)

-

Enzyme preparation (cell-free extract or purified enzyme)

-

Bring the final volume to 1 mL with distilled water.

-

-

Enzymatic Reaction: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50-65°C) for a defined period (e.g., 10-60 minutes).

-

Reaction Termination: Stop the reaction by placing the tubes on ice or by heat inactivation (e.g., 95°C for 5 minutes).

-

Colorimetric Assay:

-

To 250 µL of the reaction mixture (or a suitable dilution), add 50 µL of 1.5% (w/v) L-cysteine-HCl.

-

Add 1.5 mL of approximately 70% sulfuric acid.

-

Add 50 µL of 0.12% (w/v) carbazole in ethanol.

-

Incubate at room temperature for 1 hour.

-

-

Quantification: Measure the absorbance at 560 nm. The amount of ketose is determined by comparing the absorbance to a standard curve prepared with L-ribulose or this compound.

One unit of L-arabinose isomerase activity is defined as the amount of enzyme required to produce 1 µmol of L-ribulose or this compound per minute under the specified assay conditions.

Enzymatic Production of this compound

This compound can be produced using either a purified enzyme or a whole-cell biocatalyst approach.

Protocol 3: this compound Production using Whole-Cell Biocatalyst

-

Cultivation of Recombinant Cells: Grow the recombinant microbial strain (e.g., E. coli expressing a heterologous L-AI) in a suitable fermentation medium to a high cell density. Induce gene expression if necessary.

-

Cell Harvesting: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Bioconversion Reaction:

-

Resuspend the cell pellet in a reaction buffer containing a high concentration of D-galactose (e.g., 100-250 g/L).

-

Add necessary cofactors, such as Mn²⁺ (e.g., 5 mM).

-

Incubate the reaction mixture at the optimal temperature (e.g., 60°C) with agitation.

-

-

Monitoring and Harvesting: Periodically take samples to monitor the conversion of D-galactose to this compound using HPLC. Once the reaction reaches equilibrium or the desired conversion is achieved, terminate the reaction by heat treatment.

-

Product Recovery: Separate the cells from the reaction mixture by centrifugation. The supernatant containing this compound can be further purified.

Genetic Regulation of L-Arabinose Isomerase

The expression of L-arabinose isomerase is tightly regulated, particularly in well-studied organisms like Escherichia coli. The genes for L-arabinose metabolism are organized in the ara operon (araBAD), which is controlled by the regulatory protein AraC.

AraC exhibits a dual regulatory function. In the absence of L-arabinose, AraC acts as a repressor by forming a DNA loop that blocks transcription of the araBAD operon. When L-arabinose is present, it binds to AraC, causing a conformational change that converts AraC into an activator. The AraC-arabinose complex then binds to the araI site, promoting the transcription of the araBAD genes, including araA which encodes L-arabinose isomerase. This regulatory mechanism ensures that the enzymes for arabinose catabolism are only produced when the substrate is available.

Conclusion

The microbial production of this compound presents a viable and sustainable approach to manufacturing this valuable sugar substitute. A wide variety of microorganisms, both native and recombinant, have been demonstrated to be effective sources of L-arabinose isomerase. The optimization of fermentation and bioconversion processes, along with the use of robust, immobilized whole-cell biocatalysts, has led to significant improvements in this compound yields. A thorough understanding of the underlying genetic regulatory mechanisms, such as the ara operon in E. coli, provides a foundation for further metabolic engineering strategies aimed at enhancing enzyme expression and overall production efficiency. Continued research in screening for novel microbial sources with superior enzyme characteristics and the development of advanced biocatalytic systems will be crucial for the cost-effective, industrial-scale production of this compound.

References

- 1. Ellis Englesberg and the Discovery of Positive Control in Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Frontiers | Exploring a Highly D-Galactose Specific L-Arabinose Isomerase From Bifidobacterium adolescentis for D-Tagatose Production [frontiersin.org]

Unveiling the Biological intricacies of L-Tagatose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tagatose, a rare sugar and a stereoisomer of D-fructose, has garnered significant attention within the scientific community for its unique physiological properties and promising therapeutic potential.[1][2] This technical guide provides an in-depth exploration of the core biological functions of this compound, with a primary focus on its D-isomeric form which is predominantly used in research and commercial applications. We delve into its metabolic fate, its profound effects on glycemic control and lipid metabolism, its modulatory role on the gut microbiome, and the underlying molecular mechanisms of action. This document synthesizes quantitative data from key clinical studies, outlines detailed experimental protocols for investigating its biological effects, and presents visual representations of key signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Metabolism and Pharmacokinetics of this compound

Unlike common sugars, this compound follows a unique metabolic pathway characterized by limited absorption in the small intestine.[3][4] Only about 15-20% of ingested this compound is absorbed, with the remainder passing to the large intestine where it is fermented by the gut microbiota.[2] The absorbed portion is metabolized in the liver, primarily through a pathway analogous to that of fructose, but at a significantly slower rate. This incomplete absorption and slow metabolism are central to its low caloric value (approximately 1.5 kcal/g) and its minimal impact on blood glucose levels.

Core Biological Functions and Mechanisms of Action

Glycemic Control

This compound exerts a significant influence on blood glucose regulation through multiple mechanisms. It has a very low glycemic index of 3. Clinical studies have consistently demonstrated its ability to lower postprandial blood glucose and reduce levels of glycated hemoglobin (HbA1c) in individuals with type 2 diabetes.

Key Mechanisms:

-

Inhibition of Intestinal Disaccharidases: this compound acts as a competitive inhibitor of intestinal enzymes such as sucrase and maltase, thereby delaying the breakdown of dietary carbohydrates and subsequent glucose absorption.

-

Inhibition of Hepatic Glycogenolysis: In the liver, this compound-1-phosphate, a metabolite of this compound, inhibits glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose. This action prevents the release of stored glucose into the bloodstream.

-

Activation of Glucokinase: this compound-1-phosphate also promotes the activity of glucokinase, an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, a key step in glycogen synthesis. This enhances the liver's uptake and storage of glucose.

Signaling Pathway for Hepatic Glucose Metabolism

Caption: this compound's influence on hepatic glucose metabolism.

Modulation of Gut Microbiome and Prebiotic Effects

The unabsorbed portion of this compound is fermented by colonic bacteria, leading to the production of short-chain fatty acids (SCFAs) such as butyrate. This fermentation process selectively stimulates the growth of beneficial gut bacteria, indicating a prebiotic effect.

Key Effects:

-

Increased Beneficial Bacteria: Studies have shown that this compound consumption can lead to an increase in the abundance of beneficial bacteria.

-

SCFA Production: The production of SCFAs contributes to a healthier gut environment and has systemic benefits, including improved insulin sensitivity.

-

GLP-1 Secretion: The fermentation of this compound and the resulting SCFAs can stimulate the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. GLP-1 is an incretin hormone that enhances insulin secretion, slows gastric emptying, and promotes satiety.

Experimental Workflow for Gut Microbiome Analysis

Caption: Workflow for 16S rRNA sequencing analysis of gut microbiota.

Lipid Metabolism

Several studies have indicated that this compound may have a favorable impact on lipid profiles.

Key Findings:

-

Cholesterol Reduction: Some clinical trials have reported reductions in total and LDL cholesterol levels following this compound consumption.

-

HDL Cholesterol: An increase in HDL cholesterol has also been observed in some studies.

The proposed mechanism for these effects involves the reduced generation of pyruvate from glycolysis, leading to decreased acetyl-CoA availability for cholesterol synthesis.

Quantitative Data from Clinical Studies

The following tables summarize key quantitative findings from clinical trials investigating the effects of D-Tagatose.

Table 1: Effects of D-Tagatose on Glycemic Control in Type 2 Diabetes

| Study (Year) | Dosage | Duration | Change in HbA1c (%) | Change in Fasting Blood Glucose (mg/dL) |

| Ensor et al. (2015) | 7.5 g, 3x/day | 6 months | Statistically significant reduction | Statistically significant reduction |

| Phase 3 Clinical Trial | 15 g, 3x/day | 10 months | Statistically significant reduction vs. placebo (p=0.0277 at 10 months) | Statistically significant reduction |

Table 2: Effects of D-Tagatose on Lipid Profile

| Study (Year) | Dosage | Duration | Change in Total Cholesterol | Change in LDL Cholesterol | Change in HDL Cholesterol |

| Phase 3 Clinical Trial | 15 g, 3x/day | 10 months | Statistically significant reduction | Statistically significant reduction | No significant change |

| Lu et al. (2008) | Not specified | 14 months | Not specified | Not specified | Increase reported |

Detailed Experimental Protocols

Assay for Intestinal Disaccharidase Inhibition

This protocol is adapted from the Dahlqvist method for assaying intestinal disaccharidases.

Objective: To determine the inhibitory effect of this compound on the activity of sucrase and maltase in a rat intestinal homogenate.

Materials:

-

Rat small intestine

-

Phosphate buffer (pH 6.8)

-

Sucrose and maltose solutions (substrate)

-

This compound solutions of varying concentrations (inhibitor)

-

TRIS-glucose oxidase reagent

-

Spectrophotometer

Procedure:

-

Prepare a homogenate of the rat small intestinal mucosa in phosphate buffer.

-

Pre-incubate the intestinal homogenate with different concentrations of this compound solution for a specified time.

-

Initiate the enzymatic reaction by adding the substrate solution (sucrose or maltose).

-

Incubate the mixture at 37°C for a defined period.

-

Stop the reaction by adding the TRIS-glucose oxidase reagent.

-

Measure the absorbance of the liberated glucose at a specific wavelength using a spectrophotometer.

-

Calculate the percentage inhibition of disaccharidase activity at each this compound concentration compared to a control without the inhibitor.

Analysis of Gut Microbiota Composition by 16S rRNA Sequencing

Objective: To assess the impact of this compound consumption on the composition of the gut microbiota.

Materials:

-

Fecal samples from subjects before and after this compound intervention

-

DNA extraction kit

-

Primers for amplifying the V3-V4 hypervariable region of the 16S rRNA gene

-

PCR reagents

-

Next-generation sequencing platform (e.g., Illumina MiSeq)

-

Bioinformatics software (e.g., QIIME 2, DADA2)

Procedure:

-

DNA Extraction: Extract total genomic DNA from fecal samples using a commercially available kit according to the manufacturer's instructions.

-

PCR Amplification: Amplify the V3-V4 region of the 16S rRNA gene using specific primers with adapter sequences for sequencing.

-

Library Preparation and Sequencing: Purify the PCR products, quantify them, and pool them to create a sequencing library. Sequence the library on a next-generation sequencing platform.

-

Bioinformatic Analysis:

-

Process the raw sequencing reads to remove low-quality sequences and chimeras.

-

Cluster the sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).

-

Assign taxonomy to the ASVs/OTUs using a reference database (e.g., Greengenes, SILVA).

-

Analyze alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) to compare the microbiota composition before and after this compound intervention.

-

Use statistical methods (e.g., LEfSe) to identify specific taxa that are significantly altered by this compound.

-

Measurement of GLP-1 Secretion

Objective: To evaluate the effect of this compound on the secretion of GLP-1.

Materials:

-

Human subjects or animal models

-

This compound solution

-

Mixed meal or oral glucose tolerance test (OGTT) solution

-

Blood collection tubes with DPP-4 inhibitor

-

ELISA kit for active GLP-1

Procedure:

-

Subject Preparation: Subjects should fast overnight before the experiment.

-

Intervention: Administer an oral dose of this compound, followed by a mixed meal or an OGTT.

-

Blood Sampling: Collect blood samples at baseline and at various time points after the intervention (e.g., 15, 30, 60, 90, 120 minutes).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

GLP-1 Measurement: Measure the concentration of active GLP-1 in the plasma samples using a specific ELISA kit.

-

Data Analysis: Calculate the area under the curve (AUC) for GLP-1 to assess the total secretion over time and compare the results between the this compound group and a control group.

Conclusion and Future Directions

This compound presents a compelling profile as a functional food ingredient and a potential therapeutic agent. Its multifaceted biological functions, including its ability to improve glycemic control, positively modulate the gut microbiome, and potentially improve lipid profiles, underscore its relevance in the context of metabolic diseases such as type 2 diabetes and obesity. The mechanisms of action, involving the inhibition of carbohydrate-digesting enzymes, modulation of hepatic glucose metabolism, and stimulation of incretin hormones, provide a solid scientific basis for its observed effects.

Future research should focus on long-term clinical trials to further elucidate the efficacy and safety of this compound in diverse populations. More in-depth investigations into its effects on the gut microbiome, including metabolomic analyses of SCFA production, will provide a clearer understanding of its prebiotic potential. Furthermore, exploring the synergistic effects of this compound with other dietary interventions or therapeutic agents could open new avenues for the management of metabolic disorders. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of this promising rare sugar.

References

- 1. Tagatose Study [reading.ac.uk]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Tagatose, a new antidiabetic and obesity control drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]

"L-Tagatose stability under acidic and alkaline conditions"

An In-depth Technical Guide on the Stability of L-Tagatose under Acidic and Alkaline Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction